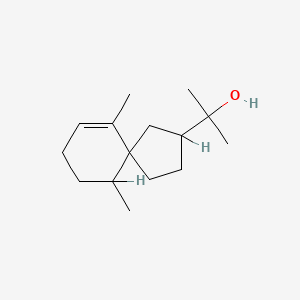

Hinesol

説明

Hinesol is a natural product found in Guatteria friesiana, Corymbia maculata, and other organisms with data available.

科学的研究の応用

Inhibition of Enzymes

Hinesol, a major component of So-jutsu (Atractylodis Lanceae Rhizoma), has been found to strongly inhibit H+, K+-ATPase activity, which may contribute to its role as an anti-gastric ulcer agent (Satoh, Nagai, & Kano, 2000). It also inhibits other enzymes like Na+, K+-ATPase, Mg2+-ATPase, Ca2+-ATPase, and H+-ATPase, though to a lesser extent, and does not affect alkaline or acid phosphatase activities. Hinesol's inhibition of H+, K+-ATPase is through uncompetitive inhibition with ATP and increases with higher Mg2+ concentration. It enhances the inhibitory effect of omeprazole on H+, K+-ATPase, indicating that hinesol and omeprazole have different inhibitory sites.

Antitumor Effects

Hinesol has shown promising antitumor effects. It induced apoptosis in human leukemia HL-60 cells, exhibiting cytotoxic effects and molecular mechanisms that suggest its potential as a novel medicinal drug for various cancers, including leukemia (Masuda, Kadokura, Ishii, Takada, & Kitajima, 2015). In non-small cell lung cancer (NSCLC) cell lines, hinesol inhibited cell proliferation, induced apoptosis, and affected several molecular pathways, indicating its potential as an anti-NSCLC drug candidate (Guo, Liu, Ju, Du, Xu, Yuan, Qin, & Li, 2019).

Receptor Binding Inhibition

Hinesol, along with other sesquiterpenols isolated from Atractylodes lancea, moderately inhibited the in vitro binding of arginine vasopressin and angiotensin II to kidney membrane receptors (Takeda, Tsuchiya, Kimura, Kubo, Okada, & He, 2001).

Pharmacological Synthesis

Research has been conducted on the total synthesis of hinesol, which is an active ingredient of cerebral circulation and metabolism improvers. A phosphine-catalyzed [3+2] cycloaddition strategy was used for the efficient total synthesis of natural product (-)-hinesol (Du & Lu, 2003).

Genetic and Environmental Factors

Studies have shown that the contents of essential oil compounds like hinesol in Atractylodes lancea are largely influenced by genetic factors, suggesting that clonal propagation could be an effective strategy for obtaining populations with high contents of essential oil compounds (Tsusaka, Makino, Ohsawa, & Ezura, 2019). The heritability of the β-eudesmol/hinesol content ratio in A. lancea was also found to be high, emphasizing the influence of genetic factors over environmental factors (Tsusaka, Makino, Ohsawa, & Ezura, 2020).

Analytical Methods

Several analytical methods like GC-MS have been developed for identifying and quantifying hinesol and other compounds in Atractylodes lancea (Ouyang, Zhang, Zhao, Wang, Wei, & Fang, 2012).

特性

IUPAC Name |

2-(6,10-dimethylspiro[4.5]dec-9-en-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWHTQRTTHCUHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874757 | |

| Record name | TERPENE-3197-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hinesol | |

CAS RN |

59331-07-6 | |

| Record name | Hinesol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)

![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)

![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)

![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)

![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)

![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)

![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)

![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)